molecular formula C10H8BrNO B15337981 5-(Bromomethyl)quinolin-2(1H)-one CAS No. 103702-28-9

5-(Bromomethyl)quinolin-2(1H)-one

Cat. No.: B15337981
CAS No.: 103702-28-9
M. Wt: 238.08 g/mol
InChI Key: CFJLYEFMSQAECF-UHFFFAOYSA-N
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Description

5-(Bromomethyl)quinolin-2(1H)-one is a chemical compound belonging to the quinolinone family Quinolinones are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Bromomethyl)quinolin-2(1H)-one typically involves the bromination of quinolin-2(1H)-one derivatives. One common method is the bromination of 5-methylquinolin-2(1H)-one using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimizing the bromination process to ensure high yield and purity, possibly using continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(Bromomethyl)quinolin-2(1H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines, thiols, or alkoxides to form new derivatives.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction Reactions: Reduction can be used to remove the bromine atom or reduce other functional groups present in the molecule.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide) at moderate temperatures.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield 5-(azidomethyl)quinolin-2(1H)-one, while oxidation with potassium permanganate could introduce a carboxyl group at the bromomethyl position.

Scientific Research Applications

5-(Bromomethyl)quinolin-2(1H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Bromomethyl)quinolin-2(1H)-one depends on its specific application. In medicinal chemistry, it may act by:

    Covalent Modification: The bromomethyl group can form covalent bonds with nucleophilic residues in target proteins, potentially inhibiting their function.

    Intercalation: The quinolinone core can intercalate into DNA, disrupting replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

    5-Methylquinolin-2(1H)-one: Lacks the bromomethyl group, making it less reactive in substitution reactions.

    5-Chloromethylquinolin-2(1H)-one: Similar reactivity but may have different biological activities due to the presence of chlorine instead of bromine.

    5-(Hydroxymethyl)quinolin-2(1H)-one: More polar and may have different solubility and reactivity profiles.

Uniqueness

5-(Bromomethyl)quinolin-2(1H)-one is unique due to the presence of the bromomethyl group, which enhances its reactivity and potential for forming covalent bonds with biological targets. This makes it a valuable compound for developing new drugs and studying biochemical processes.

Properties

CAS No.

103702-28-9

Molecular Formula

C10H8BrNO

Molecular Weight

238.08 g/mol

IUPAC Name

5-(bromomethyl)-1H-quinolin-2-one

InChI

InChI=1S/C10H8BrNO/c11-6-7-2-1-3-9-8(7)4-5-10(13)12-9/h1-5H,6H2,(H,12,13)

InChI Key

CFJLYEFMSQAECF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C=CC(=O)NC2=C1)CBr

Origin of Product

United States

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